molecular formula C14H17NO3S2 B5120561 N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide

N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide

Cat. No. B5120561
M. Wt: 311.4 g/mol
InChI Key: RARYZEKPHMQMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide, also known as Fmes, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. Fmes has been found to exhibit various biochemical and physiological effects, making it a useful tool for studying different biological processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide involves its interaction with the active site of carbonic anhydrase enzymes, leading to the inhibition of their activity. N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide binds to the zinc ion present in the active site of the enzyme, preventing the binding of carbon dioxide and the subsequent formation of bicarbonate ions. This results in the disruption of various physiological processes that are dependent on carbonic anhydrase activity.
Biochemical and Physiological Effects:
N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, anti-inflammatory properties, and anticancer activity. It has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes, making it a useful tool for studying different physiological processes that are dependent on these enzymes. However, N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide in scientific research. One potential direction is the development of new carbonic anhydrase inhibitors based on the structure of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide. Another direction is the investigation of the potential use of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide as an antimicrobial agent. Additionally, the use of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide in the development of new anticancer agents and anti-inflammatory drugs is an area of active research.

Synthesis Methods

The synthesis of N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide involves a series of chemical reactions that require specific reagents and conditions. One of the commonly used methods for synthesizing N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide is the reaction between 4-methylbenzenesulfonyl chloride and 2-mercaptoethylfuran in the presence of a base catalyst. The resulting product is then treated with ammonia to obtain N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide.

Scientific Research Applications

N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzyme isoforms, which are involved in various physiological processes such as acid-base balance, bone resorption, and fluid secretion. N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells and exhibit anti-inflammatory properties.

properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-12-4-6-14(7-5-12)20(16,17)15-8-10-19-11-13-3-2-9-18-13/h2-7,9,15H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARYZEKPHMQMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(Furan-2-ylmethyl)sulfanyl]ethyl}-4-methylbenzenesulfonamide

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